molecular formula C12H20Cl2N2O B5891946 3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride

3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride

Cat. No.: B5891946
M. Wt: 279.20 g/mol
InChI Key: HXMPQJUWZQAXEO-UHFFFAOYSA-N
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Description

3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride is a chemical compound with the molecular formula C12H18N2O.2ClH. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a phenol group, a piperidine ring, and an amino group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride typically involves the reaction of 3-aminomethylphenol with piperidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound include quinones, amines, alcohols, and various substituted phenol derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.

    Biology: It is used in the study of biological processes and as a tool for investigating the function of specific enzymes and receptors.

    Medicine: The compound has potential therapeutic applications and is used in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

3-[(3-aminopiperidin-1-yl)methyl]phenol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c13-11-4-2-6-14(9-11)8-10-3-1-5-12(15)7-10;;/h1,3,5,7,11,15H,2,4,6,8-9,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMPQJUWZQAXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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